3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Overview
Description
3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a useful research compound. Its molecular formula is C15H18N2 and its molecular weight is 226.323. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. As a High Affinity Human 5-HT(1B/1D) Ligand
A study by Egle et al. (2004) explored a series of 3-(2-pyrrolidin-1-ylethyl)-5-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives. These compounds were identified as high affinity human 5-HT(1B/1D) ligands, indicating potential applications in neurological and psychiatric research (Egle et al., 2004).
2. Potential 5-HT6 Receptor Agonists
Mattsson et al. (2005) synthesized a series of 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles. These compounds were evaluated for their activity as 5-HT6 receptor agonists, with one showing potent activity in this regard. This research opens avenues for further exploration in neurotransmitter receptor interactions (Mattsson et al., 2005).
3. Exploration of Antiallergic Properties
Menciu et al. (1999) developed a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides to investigate their potential as antiallergic agents. The study involved varying indole substituents and alkanoic chain lengths to enhance antiallergic potency, revealing significant findings in the context of allergic response modulation (Menciu et al., 1999).
4. Synthetic Applications in Organic Chemistry
Medion-Simon and Pindur (1991) reported the synthesis of amino-functionalized 3-vinyl-1H-indoles and tetrahydropyridin-4-yl analogues. Their research provided insights into the reactivity and potential applications of these compounds in organic synthesis, contributing to the development of new synthetic methodologies (Medion-Simon & Pindur, 1991).
5. Potent and Selective 5-HT6 Receptor Antagonists
A study by Cole et al. (2005) designed and synthesized N(1)-arylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)indole derivatives, which were found to have high affinity for the 5-HT(6) receptor. This research is significant in exploring the potential of these compounds as selective 5-HT6 receptor antagonists (Cole et al., 2005).
Properties
IUPAC Name |
3-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-2-17-9-7-12(8-10-17)14-11-16-15-6-4-3-5-13(14)15/h3-7,11,16H,2,8-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPFODUFUNPAOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(=CC1)C2=CNC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.